molecular formula C9H7F5O B1581934 2-(Pentafluorophenyl)-2-propanol CAS No. 715-31-1

2-(Pentafluorophenyl)-2-propanol

Cat. No.: B1581934
CAS No.: 715-31-1
M. Wt: 226.14 g/mol
InChI Key: KGZQNFRUGHFDNR-UHFFFAOYSA-N
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Description

Pentafluorophenol is an organofluorine compound with the formula C6F5OH . It is the perfluorinated analogue of phenol and is a white odorless solid that melts just above room temperature .


Synthesis Analysis

Pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . It can be used as a reactant to synthesize pentafluorophenyl esters from N-protected amino acid in the presence of dicyclohexylcarbodiimide and ethyl acetate .


Molecular Structure Analysis

The molecular structure of pentafluorophenol consists of a phenol group where all the hydrogen atoms are replaced by fluorine atoms .


Chemical Reactions Analysis

Pentafluorophenol can react with primary amines to form pentafluorophenyl esters .


Physical and Chemical Properties Analysis

Pentafluorophenol is a white solid or colorless liquid with a melting point of 32.8 °C and a boiling point of 145.6 °C .

Scientific Research Applications

Synthesis and Catalysis

  • Lipase-Catalyzed Transesterification : The compound was used in the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol through lipase-catalyzed transesterification, demonstrating interesting molecular interactions and structural properties (Sakai et al., 2000).
  • Catalyst in Asymmetric Hydrogenation : A study showed the application of a dipyridylphosphane/diamine-Ru complex with 2-propanol in the enantioselective hydrogenation of various ketones, highlighting its broad substrate scope and excellent enantioselectivities (Wu et al., 2003).

Molecular Chemistry

  • Reductive Dechlorination : The compound played a role in the photodechlorination of polychlorinated biphenyls in alkaline 2-propanol, revealing important steric and electronic effects on the dechlorination pattern (Yao et al., 1997).
  • Kinetic Resolution of Esters : Research on the parallel kinetic resolution of racemic pentafluorophenyl propionates and butanoates using a quasi-enantiomeric combination of oxazolidin-2-one derivatives was reported, providing insights into diastereoselectivity and yield (Coulbeck & Eames, 2008).

Environmental Analysis

  • Derivatization Method in GC/MS : A method using pentafluorobenzyl bromide derivatization and GC/MS, with 2-propanol as a solvent, was developed for identifying and quantifying halogenated phenols in environmental samples (Hanada et al., 2002).

Chemical Synthesis

  • Synthesis of Rare Tricyclo[3.3.1.02,7]nonane Skeleton : Pentafluorophenyl prop-2-enyl ether, under specific conditions, was used to synthesize compounds incorporating the rare tricyclo[3.3.1.02,7]nonane ring skeleton (Brooke et al., 1978).

Polymerization and Catalysis

  • Pentafluorophenylboranes in Polymerization : The study traces the rise of pentafluorophenyl boron compounds, including those derived from 2-(pentafluorophenyl)-2-propanol, in industrial processes for olefin polymerization (Piers & Chivers, 1998).

Industrial Applications

  • Phenylacetaldehyde Reductase Engineering : The study focused on engineering phenylacetaldehyde reductase for efficient substrate conversion in concentrated 2-propanol, an approach potentially valuable for industrial applications (Makino et al., 2005).

Safety and Hazards

Pentafluorophenol is considered hazardous because of oral, dermal and inhalation toxicity and because it causes severe skin burns and eye damage .

Future Directions

While specific future directions for “2-(Pentafluorophenyl)-2-propanol” are not available, research into fluorinated compounds continues to be an active area of study due to their unique properties .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-9(2,15)3-4(10)6(12)8(14)7(13)5(3)11/h15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZQNFRUGHFDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294548
Record name 2-(pentafluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-31-1
Record name 715-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pentafluorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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